5-Fluoro-3,4-dihydroisoquinoline: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
5-Fluoro-3,4-dihydroisoquinoline: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
Executive Summary
5-Fluoro-3,4-dihydroisoquinoline (CAS: 1355060-41-1) is a fluorinated heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Featuring a partially saturated isoquinoline core and a strategically positioned fluorine atom at the C5 position, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including PRMT5 inhibitors and GPR120 agonists. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic workflows, and downstream applications, designed for researchers and drug development professionals.
Chemical Structure & Physical Properties
The introduction of a fluorine atom at the C5 position of the 3,4-dihydroisoquinoline scaffold significantly alters the molecule's electronic distribution and lipophilicity. The strong electron-withdrawing nature of fluorine enhances the metabolic stability of downstream drug candidates while modulating the basicity of the imine nitrogen.
Structural Characteristics
-
Molecular Formula: C9H8FN
-
Molecular Weight: 149.17 g/mol
-
SMILES: FC1=CC=CC2=C1CCC=N2
-
Core Scaffold: A benzene ring fused to a 3,4-dihydropyridine ring, characterized by an imine (C=N) bond that is highly reactive towards nucleophilic addition and reduction.
Quantitative Physical Data
Summarized from computational models and empirical supplier data ()[1].
| Property | Value / Description |
| CAS Registry Number | 1355060-41-1 |
| Exact Mass | 149.064 g/mol |
| Topological Polar Surface Area (TPSA) | 12.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Fluorine) |
| Rotatable Bonds | 0 |
| Physical State at STP | Pale yellow oil to low-melting solid (free base) |
Causality Insight: The exceptionally low TPSA (12.4 Ų) combined with the lipophilic fluorine atom makes derivatives of this compound highly permeable across lipid bilayers. This is a crucial property for central nervous system (CNS) targeting and intracellular enzyme inhibition, as it allows the molecule to easily cross cellular membranes to reach cytosolic or nuclear targets.
Synthesis & Experimental Workflows
The most robust and self-validating method for synthesizing 5-fluoro-3,4-dihydroisoquinoline is the modified Bischler-Napieralski cyclization. This approach ensures high regioselectivity and yield by leveraging the electron-donating properties of the alkyl chain against the electron-withdrawing fluorine.
The Bischler-Napieralski Workflow
This protocol describes the conversion of 2-fluorophenethylamine to the target imine.
Step 1: Formylation (Amidation)
-
Reagents: 2-Fluorophenethylamine (1.0 eq), Ethyl formate (excess).
-
Procedure: Reflux the amine in ethyl formate for 4-6 hours under an inert argon atmosphere.
-
Causality: The formylation protects the primary amine and provides the necessary carbonyl carbon that will eventually become C1 of the isoquinoline ring.
-
Validation: Monitor the reaction by TLC (Ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) confirms complete conversion to N-(2-fluorophenethyl)formamide.
Step 2: Cyclization (Bischler-Napieralski)
-
Reagents: N-(2-fluorophenethyl)formamide (1.0 eq), Phosphorus oxychloride (POCl3) (1.5 eq).
-
Procedure: Dissolve the formamide in anhydrous toluene. Add POCl3 dropwise at 0 °C to control the initial exothermic reaction. Reflux the mixture at 110 °C for 3-5 hours.
-
Causality: POCl3 activates the formamide carbonyl, converting it into a highly electrophilic nitrilium ion intermediate. The aromatic ring then undergoes an intramolecular electrophilic aromatic substitution. The fluorine at the ortho position (relative to the ethyl chain) directs the cyclization to the para position, ensuring the selective formation of the 5-fluoro isomer rather than the sterically hindered 8-fluoro isomer.
-
Workup & Validation: Quench carefully with ice water, basify with NaOH to pH 10 (to liberate the free imine from its hydrochloride salt), and extract with dichloromethane (DCM). Verify the product via 1H NMR (the characteristic imine proton singlet will appear around 8.2 ppm).
Workflow Visualization
Figure 1: Two-step Bischler-Napieralski synthesis of 5-Fluoro-3,4-dihydroisoquinoline.
Mechanism of Action & Applications in Drug Development
5-Fluoro-3,4-dihydroisoquinoline is rarely a final drug entity; rather, it is a privileged scaffold. Its imine bond can be reduced to yield 5-fluoro-1,2,3,4-tetrahydroisoquinoline, or it can be functionalized via nucleophilic addition at C1 to generate complex stereocenters.
PRMT5 Inhibitors (Oncology)
Recent patents ()[2] highlight the use of fluorinated dihydroisoquinolines in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is an epigenetic enzyme overexpressed in various cancers, including glioblastoma and mantle cell lymphoma.
-
Mechanistic Role: The 5-fluoro-tetrahydroisoquinoline derivative (obtained via reduction and subsequent functionalization) fits snugly into the hydrophobic binding pocket of PRMT5. The fluorine atom forms multipolar interactions with the enzyme's backbone amides, significantly increasing binding affinity (Kd) compared to non-fluorinated analogs.
GPR120 Agonists (Metabolic Diseases)
Substituted tetrahydroisoquinoline compounds derived from 5-fluoro-3,4-dihydroisoquinoline are utilized as GPR120 agonists ()[3]. GPR120 is a G-protein-coupled receptor that regulates metabolic and inflammatory processes.
-
Mechanistic Role: Activation of GPR120 by these specific derivatives promotes the secretion of Glucagon-like peptide-1 (GLP-1), enhancing insulin sensitivity and offering therapeutic pathways for Type 2 Diabetes and Non-Alcoholic Steatohepatitis (NASH).
Pathway Visualization
Figure 2: Epigenetic regulation pathway via PRMT5 inhibition by isoquinoline derivatives.
Analytical Validation Standards
To ensure the trustworthiness and purity of the synthesized batch before downstream medicinal chemistry applications, the following analytical self-validating checks must be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Validation: A single sharp peak at 254 nm UV trace. The ESI+ MS must show an [M+H]+ ion at m/z 150.07.
-
-
1H NMR (400 MHz, CDCl3):
-
Validation: The diagnostic imine proton (C1-H) appears as a distinct singlet or broad multiplet downfield (~8.2 - 8.4 ppm). The aliphatic protons at C3 and C4 appear as triplets around 3.7 ppm and 2.8 ppm, respectively. The fluorine coupling will split the adjacent aromatic protons, providing a complex multiplet in the 6.9 - 7.3 ppm range.
-
-
19F NMR (376 MHz, CDCl3):
-
Validation: A single peak around -118 to -120 ppm (referenced to CFCl3) confirms the presence of the single aromatic fluorine atom at the C5 position.
-
References
- Google Patents. "US12391695B2 - PRMT5 inhibitors". Source: United States Patent and Trademark Office.
- Google Patents. "US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists". Source: United States Patent and Trademark Office.
